molecular formula C10H22O3Si B022404 Ethyl 2-(tert-butyldimethylsilyloxy)acetate CAS No. 67226-78-2

Ethyl 2-(tert-butyldimethylsilyloxy)acetate

Cat. No. B022404
CAS RN: 67226-78-2
M. Wt: 218.36 g/mol
InChI Key: VMYQJDCENDEETH-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a chemical compound with the molecular formula C10H22O3Si . It is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(tert-butyldimethylsilyloxy)acetate is represented by the InChI string: InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 . The Canonical SMILES representation is: CCOC(=O)COSi(C)C(C)(C)C .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(tert-butyldimethylsilyloxy)acetate is 218.36 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are both 218.13382109 g/mol . The topological polar surface area is 35.5 Ų . The heavy atom count is 14 .

Scientific Research Applications

Precursor to the lactyl-3,4-didehydroproline didemnin B side chain

This compound is used as a precursor to the lactyl-3,4-didehydroproline didemnin B side chain. Didemnin B is a cyclic depsipeptide that has shown promising antitumor and antiviral activities .

Starting material for the asymmetric synthesis of syn- and anti- functionalized1,2-diols

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is used as a starting material for the asymmetric synthesis of syn- and anti- functionalized1,2-diols. These diols are important building blocks in organic synthesis .

Archaeological Wood Conservation

Tert-butyldimethylsilyl chitosan, which is synthesized using Ethyl 2-(tert-butyldimethylsilyloxy)acetate, is used for archaeological wood conservation. This compound is soluble in a 50:50 solution of ethyl acetate and toluene, making it suitable for use in the conservation of degraded wood .

Synthesis of TBDMS-chitosan

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is used in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan. The molecular weight of the resulting TBDMS-chitosan is within the acceptable limit for penetration and consolidation of degraded wood .

Chromatography Purification

The compound is used in flash chromatography, a method used for rapid separation and purification of compounds. It is used as an eluent in combination with light petroleum-ethyl acetate .

Mechanism of Action

Target of Action

Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis .

Mode of Action

As an intermediate in organic synthesis, Ethyl 2-(tert-butyldimethylsilyloxy)acetate can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The exact mode of action depends on the specific reaction it is involved in.

Pharmacokinetics

It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .

Action Environment

The action, efficacy, and stability of Ethyl 2-(tert-butyldimethylsilyloxy)acetate can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive , indicating that its stability and reactivity may be affected by pH.

properties

IUPAC Name

ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYQJDCENDEETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457971
Record name Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butyldimethylsilyloxy)acetate

CAS RN

67226-78-2
Record name Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67226-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 33.93 g of ethyl glycolate, 62.7 g of t-butyldimethylchlorosilane and 58.5 g of imidazole in 150 ml of dimethylformamide is stirred at room temperature for 15 h. The mixture is diluted with ether and washed with water (2×100 ml), brine, dried (MgSO4) and evaporated. The residue is distilled to give ethyl t-butyldimethylsilyloxyacetate, b.p. 100°-105° C. (14 mm/Hg).
Quantity
33.93 g
Type
reactant
Reaction Step One
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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